

# Application Note: Pharmacological Profiling of 4-(4-Chlorobenzyl)thiomorpholine

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## Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)thiomorpholine

CAS No.: 17494-26-7

Cat. No.: B2792941

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Subtitle: In Vitro Characterization of a Privileged Scaffold for Sigma Receptor Modulation and Antimicrobial Discovery

## Executive Summary & Molecule Profile

**4-(4-Chlorobenzyl)thiomorpholine** represents a "privileged scaffold" in medicinal chemistry. It serves as a lipophilic, sulfur-containing bioisostere of

-benzylmorpholine. While often utilized as a building block, this specific molecular architecture—a basic amine heterocycle linked to a halogenated aromatic ring—possesses intrinsic biological activity that necessitates rigorous profiling.

This Application Note details the critical in vitro assays required to validate this compound's potential. Based on Structure-Activity Relationship (SAR) data of analogous thiomorpholines, this compound is primarily relevant in two therapeutic areas: Sigma-1 Receptor (

R) modulation (neuroprotection/analgesia) and Antifungal activity (ergosterol synthesis inhibition).

## Chemical Profile

Property	Detail
Systematic Name	4-[(4-Chlorophenyl)methyl]thiomorpholine
Molecular Formula	C H CINS
Key Structural Features	Thiomorpholine Ring: Increases lipophilicity (vs. morpholine); metabolic "soft spot" for S-oxidation. 4-Chlorobenzyl: Enhances metabolic stability (blocks para-hydroxylation) and R affinity.[1][2]
Primary Targets	Sigma-1 Receptor ( R), -Reductase (Fungal), Acetylcholinesterase (AChE).

## Biological Rationale & Mechanism

### The Sigma-1 Receptor Connection

Benzyl-substituted heterocycles are the classic pharmacophore for

R ligands. The basic nitrogen of the thiomorpholine ring forms an electrostatic interaction with Asp126 in the

R binding pocket, while the chlorobenzyl group engages in hydrophobic interactions with the receptor's lipophilic domains.

- Significance:

R agonists are potent neuroprotective agents (Alzheimer's, ALS) and analgesics.

- Thiomorpholine vs. Morpholine: The sulfur substitution often improves receptor affinity due to the larger van der Waals radius and increased lipophilicity, facilitating membrane penetration

to the ER-localized receptor.

## The Antifungal Connection

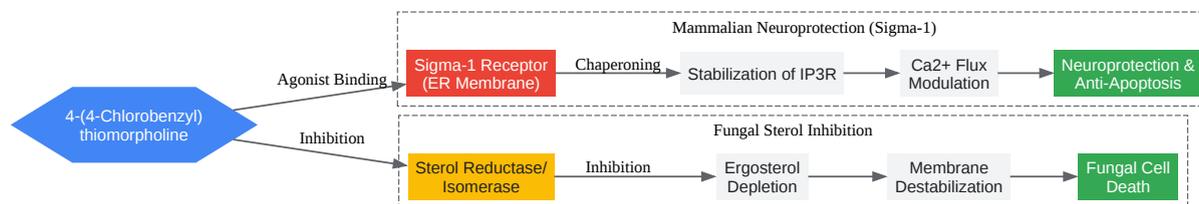
Thiomorpholines are structural analogs of morpholine fungicides (e.g., Fenpropimorph). They act by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically

-reductase and

-isomerase.

## Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of **4-(4-Chlorobenzyl)thiomorpholine**, highlighting its interaction with the ER-resident Sigma-1 receptor and fungal sterol pathways.



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Caption: Dual mechanism of action: Sigma-1 receptor chaperoning (mammalian) and sterol biosynthesis inhibition (fungal).

## Protocol 1: Sigma-1 Receptor ( R) Radioligand Binding Assay[3]

Objective: Determine the binding affinity (

) of **4-(4-Chlorobenzyl)thiomorpholine** for the

R. Rationale: This is the "Go/No-Go" gate. If

, the compound is likely inactive as a specific CNS drug.

## Materials

- Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

R.

- Radioligand:

-Pentazocine (specific

agonist) or

-DTG.

- Non-specific Blocker: Haloperidol (

).

- Buffer: 50 mM Tris-HCl, pH 7.4.

## Step-by-Step Methodology

- Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.

- Incubation Setup: In a 96-well plate, prepare the following reaction mix (200

total volume):

- 50

Membrane suspension.

- 50

-Pentazocine (Final conc: 2 nM).

- 50

Test Compound (**4-(4-Chlorobenzyl)thiomorpholine**) at increasing concentrations (

to

M).

- Control: 50

Buffer (Total Binding) or Haloperidol (Non-specific Binding).

- Equilibration: Incubate at 37°C for 120 minutes. (Note: Thiomorpholines are lipophilic; longer incubation ensures equilibrium).
- Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic amines).
- Quantification: Wash filters with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
- Data Analysis: Calculate using non-linear regression. Convert to using the Cheng-Prusoff equation.

Success Criteria: A

nM indicates a high-affinity ligand suitable for lead optimization.

## Protocol 2: Functional ER Stress Protection Assay

Objective: Determine if the compound acts as an agonist (neuroprotective) or antagonist.

Rationale: Binding affinity alone does not define function.

R agonists prevent ER stress induced by Thapsigargin.

## Experimental Design

- Cell Line: NSC-34 (Motor neuron-like) or SH-SY5Y cells.

- Stressor: Thapsigargin (TG), a SERCA pump inhibitor that depletes ER calcium.

## Methodology

- Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.
- Pre-treatment: Treat cells with **4-(4-Chlorobenzyl)thiomorpholine** (1, 10, 50 ) for 1 hour.
  - Reference Agonist: PRE-084 or (+)-Pentazocine.
  - Reference Antagonist: BD-1047.[3]
- Stress Induction: Add Thapsigargin (1 ) to all wells (except vehicle control).
- Incubation: Incubate for 24 hours.
- Readout: Measure cell viability using MTT or CellTiter-Glo (ATP).
  - Agonist Effect:[4][5] The compound should significantly restore viability compared to TG-only wells.
  - Antagonist Effect: No restoration of viability; potential exacerbation of toxicity.

## Protocol 3: Metabolic Stability (S-Oxidation Profiling)

Objective: Assess the metabolic vulnerability of the thiomorpholine sulfur atom. Rationale: The sulfur in thiomorpholine is prone to oxidation by Cytochrome P450s (CYP3A4) and Flavin-containing Monooxygenases (FMO), forming sulfoxides and sulfones. This alters polarity and potency.

## Methodology

- System: Human Liver Microsomes (HLM) + NADPH regenerating system.

- Reaction:
  - Incubate 1 test compound with 0.5 mg/mL HLM at 37°C.
  - Initiate with NADPH.
- Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
- Analysis: LC-MS/MS.
  - Monitor: Parent depletion (MRM transition for 227.7 fragment).
  - Metabolite ID: Scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.
- Calculation: Plot  $\ln(\% \text{ remaining})$  vs. time to determine intrinsic clearance ( ).

Interpretation: High turnover with +16/+32 Da metabolites suggests the sulfur is a metabolic liability. Strategies to mitigate this include oxidizing the sulfur to a sulfone pre-synthesis or adding steric bulk next to the sulfur.

## Protocol 4: Antifungal Susceptibility (Broth Microdilution)

Objective: Validate secondary activity against pathogenic fungi. Rationale: Given the structural similarity to morpholine antifungals, this compound may inhibit sterol synthesis.

### Methodology (CLSI M27-A3 Standard)

- Organism: *Candida albicans* (ATCC 90028).
- Media: RPMI 1640 buffered with MOPS.

- Dilution: Prepare serial dilutions of **4-(4-Chlorobenzyl)thiomorpholine** in DMSO (Final range: 64 to 0.125 ).
- Inoculum: Adjust fungal suspension to cells/mL.
- Incubation: 35°C for 24–48 hours.
- Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration inhibiting 50% of growth (visual or OD600).

## Summary of Expected Data & Interpretation

Assay	Metric	Expected Result (if Active)	Interpretation
R Binding	(nM)	10 – 200 nM	High affinity. The 4-Cl group usually improves potency over unsubstituted benzyl.
ER Stress	% Viability	>80% restoration	Agonist profile (Neuroprotective).
Metabolic Stability	(min)	< 30 min	Rapid S-oxidation. Requires structural modification for oral drugs.
Antifungal	MIC ( )	4 – 16	Moderate antifungal. Likely targets sterol reductase.

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